

A Comprehensive Spectroscopic and Structural Guide to 1-Ethyl-5-nitro-1H-indazole

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Compound of Interest

Compound Name: **1-Ethyl-5-nitro-1H-indazole**

Cat. No.: **B3042172**

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This technical guide provides an in-depth spectroscopic characterization of **1-Ethyl-5-nitro-1H-indazole**, a key heterocyclic compound with applications in medicinal chemistry and materials science. For professionals in drug development and chemical research, precise analytical data is paramount for structural verification, quality control, and downstream application. This document serves as a benchmark reference, detailing the synthesis, and the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for this molecule. The methodologies and interpretations are presented with the causality and self-validating logic essential for rigorous scientific practice.

Molecular Structure and Synthesis

The foundational step in any analytical study is the unambiguous confirmation of the target molecule's structure and a reliable method for its synthesis.

Molecular Structure

1-Ethyl-5-nitro-1H-indazole possesses the molecular formula $C_9H_9N_3O_2$. The structure consists of a bicyclic indazole core, functionalized with a nitro group at the 5-position of the benzene ring and an ethyl group at the 1-position of the pyrazole ring. This specific substitution pattern dictates the electronic and, consequently, the spectroscopic properties of the molecule.

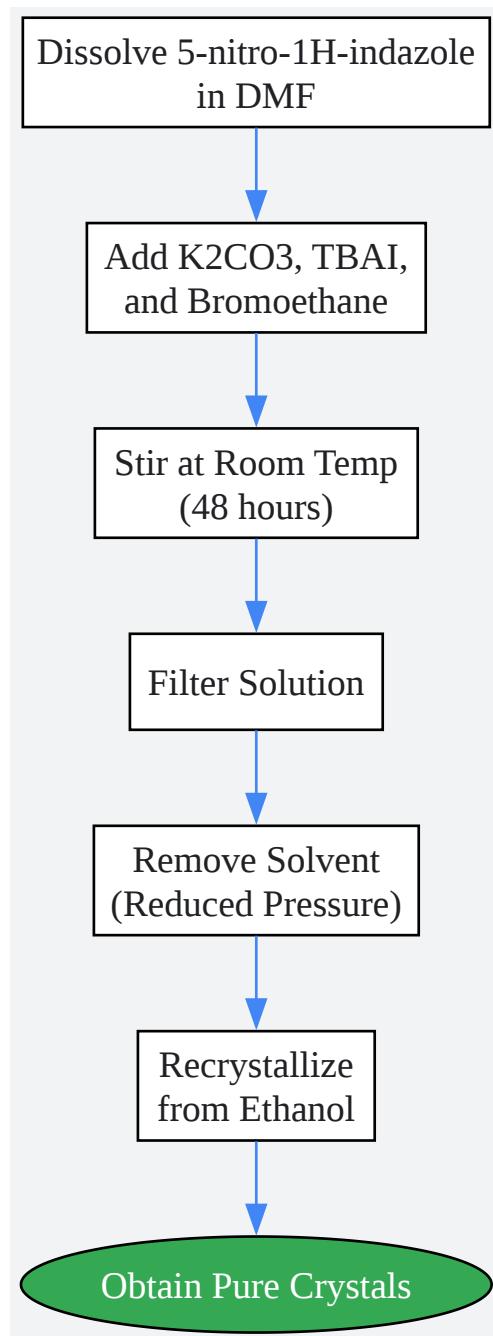
Caption: Numbering scheme for **1-Ethyl-5-nitro-1H-indazole**.

Synthesis Protocol: N-Alkylation of 5-nitro-1H-indazole

The synthesis of the title compound is reliably achieved via the N-alkylation of 5-nitro-1H-indazole.[1][2] The choice of a phase-transfer catalysis condition is deliberate; it enhances the nucleophilicity of the indazole nitrogen in a heterogeneous mixture, allowing the reaction to proceed efficiently at room temperature.

Methodology:

- **Reactant Preparation:** To a solution of 5-nitro-1H-indazole (3 mmol, 0.5 g) in 15 ml of dimethylformamide (DMF), add potassium carbonate (6 mmol, 0.83 g) as a base.
- **Catalyst and Reagent Addition:** Add a catalytic amount of tetra-n-butylammonium iodide (TBAI) followed by bromoethane (3 mmol, 0.22 ml).
- **Reaction:** Stir the mixture vigorously at room temperature for 48 hours. The TBAI facilitates the transfer of the indazolide anion to the organic phase for reaction with bromoethane.
- **Work-up:** Filter the solution to remove the inorganic base. Remove the DMF solvent under reduced pressure.
- **Purification:** Purify the resulting solid product by recrystallization from ethanol to yield pale-pink crystals of **1-Ethyl-5-nitro-1H-indazole** (yield: ~70%).[1][2]



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Caption: Workflow for the synthesis of **1-Ethyl-5-nitro-1H-indazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol for NMR

A self-validating NMR protocol ensures reproducibility and accuracy.

- Sample Preparation: Dissolve 5-10 mg of **1-Ethyl-5-nitro-1H-indazole** in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for indazole derivatives as it can help in observing potentially exchangeable protons, although none are expected in this N-substituted derivative.
- Internal Standard: Tetramethylsilane (TMS) is used as the internal standard, with its signal set to 0.00 ppm.
- ¹H NMR Acquisition: Data should be acquired on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.[3] A 30° pulse angle with a relaxation delay of 2 seconds and 16 scans is typically sufficient.
- ¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum should be acquired at 100 MHz or higher. Due to the low natural abundance of ¹³C, a greater number of scans (~1024) is required.[4]

¹H NMR Predicted Data (400 MHz, DMSO-d₆)

The predicted chemical shifts are based on analysis of the parent 5-nitro-1H-indazole and its N-alkylated analogs.[5][6] The powerful electron-withdrawing nitro group at C5 significantly deshields adjacent protons.

Proton Assignment	Predicted δ (ppm)	Multiplicity	Coupling Constant (J) in Hz
H3	~8.45	s	-
H4	~8.90	d	J ≈ 2.2
H6	~8.30	dd	J ≈ 9.3, 2.2
H7	~7.95	d	J ≈ 9.3
H8 (-CH ₂ -)	~4.50	q	J ≈ 7.3
H9 (-CH ₃)	~1.50	t	J ≈ 7.3

Expertise & Causality:

- H4: This proton is ortho to the strongly electron-withdrawing nitro group, causing it to be the most deshielded aromatic proton, appearing far downfield as a doublet due to coupling with H6.[5]
- H3: The proton at the 3-position is a singlet, as it has no adjacent protons to couple with. Its chemical shift is characteristic of the pyrazole ring in the indazole system.
- H6 & H7: These protons form a classic ortho-coupled system ($J \approx 9.3$ Hz). H6 is further split by a meta-coupling to H4 ($J \approx 2.2$ Hz), resulting in a doublet of doublets.[5]
- Ethyl Group (H8, H9): The ethyl group protons display a characteristic quartet for the methylene (-CH₂-) group coupled to the three methyl protons, and a triplet for the methyl (-CH₃) group coupled to the two methylene protons.

¹³C NMR Predicted Data (100 MHz, DMSO-d₆)

The carbon chemical shifts are highly sensitive to the electronic environment created by the substituents.

Carbon Assignment	Predicted δ (ppm)
C3	~136.0
C3a	~123.0
C4	~118.5
C5	~142.5
C6	~120.0
C7	~111.5
C7a	~141.0
C8 (-CH ₂ -)	~45.0
C9 (-CH ₃)	~14.5

Expertise & Causality:

- C5: The carbon directly attached to the nitro group is significantly deshielded and will appear furthest downfield among the aromatic carbons.
- C7a: This is the bridgehead carbon of the pyrazole ring and is also highly deshielded.
- Ethyl Group (C8, C9): These carbons appear in the characteristic aliphatic region of the spectrum. Techniques like DEPT-135 would be used to confirm the CH_2 as a negative peak and the CH_3 as a positive peak.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule.[\[7\]](#)

Experimental Protocol for IR

- Sample Preparation: For a solid sample, the KBr pellet method is standard. Mix ~1 mg of the compound with ~100 mg of dry KBr powder and press into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used on the neat solid.
- Data Acquisition: Record the spectrum from 4000 cm^{-1} to 400 cm^{-1} . A background scan should be run prior to the sample scan.

Characteristic IR Absorption Bands

The IR spectrum is dominated by absorptions from the nitro group and the aromatic system.[\[8\]](#)

Wavenumber (cm ⁻¹)	Vibration Type	Intensity
~3100-3000	Aromatic C-H Stretch	Medium
~2980-2850	Aliphatic C-H Stretch	Medium
~1530-1515	Asymmetric NO ₂ Stretch	Strong
~1345-1335	Symmetric NO ₂ Stretch	Strong
~1610, ~1490	Aromatic C=C & C=N Stretch	Medium
~800-900	C-H Out-of-plane Bending	Strong

Expertise & Causality: The two most diagnostic peaks in the IR spectrum of this compound are the strong, sharp absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group.[5][9] These peaks are a definitive fingerprint for the presence of this functional group. The distinction between aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretches further confirms the presence of both the indazole core and the ethyl substituent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering definitive proof of its identity.

Experimental Protocol for MS

- Ionization Method: Electron Ionization (EI) is a standard technique for small, relatively stable organic molecules.[10] It provides a clear molecular ion peak and rich fragmentation data.
- Analysis: A time-of-flight (TOF) or quadrupole analyzer is used to separate the ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

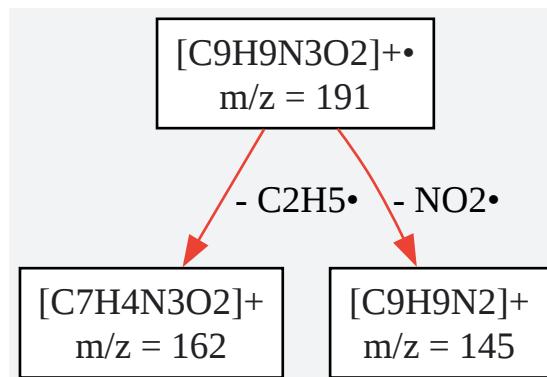
Predicted Mass Spectrum Data

- Molecular Formula: C₉H₉N₃O₂
- Exact Mass: 191.0695 g/mol

- Molecular Ion (M^+): A prominent peak is expected at $m/z = 191$.

m/z Value	Ion Assignment	Notes
191	$[C_9H_9N_3O_2]^+$ (M^+)	Molecular Ion
162	$[M - C_2H_5]^+$	Loss of the ethyl group
145	$[M - NO_2]^+$	Loss of the nitro group
116	$[M - C_2H_5 - NO_2]^+$	Subsequent loss of nitro from the $[M - C_2H_5]^+$ fragment

Expertise & Causality: In EI-MS, the molecular ion will undergo fragmentation based on the weakest bonds. The bond between the indazole N1 and the ethyl group is a likely point of cleavage, leading to a strong peak at m/z 162, corresponding to the stable 5-nitro-indazole cation. Another characteristic fragmentation for nitroaromatic compounds is the loss of the NO_2 radical (46 Da), resulting in a peak at m/z 145.



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Caption: Proposed primary fragmentation pathway for **1-Ethyl-5-nitro-1H-indazole** in EI-MS.

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